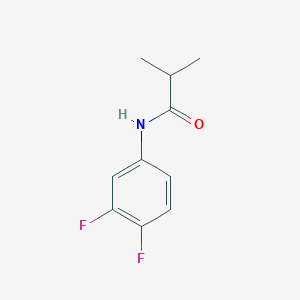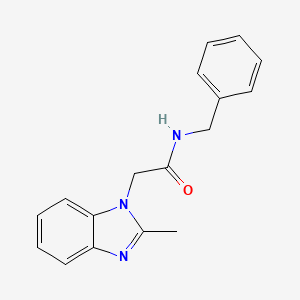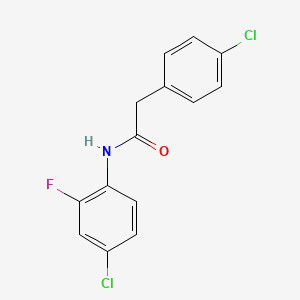
N-(3,4-difluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-2-methylpropanamide, also known as DFP-1080, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 225.22 g/mol. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-2-methylpropanamide is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in tumor growth and insecticide resistance. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system of insects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. In insects, it has been shown to cause paralysis and death by disrupting the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-difluorophenyl)-2-methylpropanamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its potential toxicity. It has been shown to be toxic to humans and animals at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-difluorophenyl)-2-methylpropanamide. One potential direction is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use as an insecticide. Finally, the potential toxicity of this compound should be further investigated to ensure its safety in lab experiments and potential therapeutic applications.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of N-(3,4-difluorophenyl)-2-methylpropanamide involves the reaction between 3,4-difluoroaniline and 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-2-methylpropanamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been studied for its potential use as an insecticide, as it has shown to be effective against the Colorado potato beetle and the diamondback moth.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATLWGMQJIBPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5878349.png)
![3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)thio]propanoic acid](/img/structure/B5878364.png)





![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)